20-Carboxyleukotriene B4

説明

Overview of Leukotriene B4 Metabolism within the Eicosanoid Network

The metabolism of Leukotriene B4 (LTB4) is a critical step in resolving inflammation. The primary catabolic pathway for LTB4 in human polymorphonuclear leukocytes (neutrophils) is omega-oxidation. cdnsciencepub.com This multi-step enzymatic process converts the potent LTB4 into less active metabolites. caymanchem.comlipidmaps.org

The metabolic cascade is initiated by the enzyme LTB4 ω-hydroxylase, a specific cytochrome P-450 enzyme (CYP4F family), which introduces a hydroxyl group at the C-20 position of LTB4. nih.govpnas.org This reaction forms 20-hydroxy-leukotriene B4 (20-OH-LTB4). caymanchem.comnih.gov

In the liver, after the initial formation of 20-carboxy LTB4, further catabolism can occur through β-oxidation, leading to metabolites such as 18-carboxy-19,20-dinor leukotriene B4. caymanchem.com This highlights that omega-oxidation is a key initial step in a more extensive metabolic degradation pathway. nih.gov

Table 1: Key Enzymes in the Omega-Oxidation of Leukotriene B4

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Leukotriene B4 (LTB4) | LTB4 ω-hydroxylase (Cytochrome P-450) | 20-hydroxy-leukotriene B4 (20-OH-LTB4) |

| 2 | 20-hydroxy-leukotriene B4 (20-OH-LTB4) | Alcohol Dehydrogenase / Cytochrome P-450 | 20-oxo-leukotriene B4 |

Historical Context of 20-Carboxy-leukotriene B4 Discovery and Characterization

The journey to understanding 20-Carboxy-leukotriene B4 began with the discovery of "slow-reacting substance of anaphylaxis" (SRS-A) in 1938, a factor released during anaphylactic shock that caused slow, prolonged smooth muscle contraction. nih.gov It wasn't until 1979 that the structure of SRS-A was elucidated, revealing it to be a family of arachidonic acid metabolites, which were then given the name "leukotrienes". nih.gov

Following the structural identification of LTB4, research efforts turned towards its biological functions and metabolic fate. Early studies in the 1980s focused on how the potent actions of LTB4 were regulated. In 1981, Hansson, Lindgren, and their colleagues were the first to identify novel ω-oxidized metabolites of LTB4 produced by human leukocytes. caymanchem.comlipidmaps.org They identified both 20-hydroxy-LTB4 and its further oxidized product, 20-carboxy-LTB4. caymanchem.comlipidmaps.org

Subsequent studies confirmed that omega-oxidation was the major pathway for the catabolism of LTB4 in human neutrophils. Research published in 1984 by Shak and Goldstein provided definitive evidence for this pathway. Kinetic studies in the mid-1980s further detailed the process, showing that upon stimulation of human leukocytes, the disappearance of LTB4 was directly correlated with the appearance of its ω-oxidized metabolites, 20-OH-LTB4 and 20-COOH-LTB4. cdnsciencepub.com These foundational studies established the biochemical pathway for LTB4 inactivation and identified 20-carboxy-LTB4 as the stable end-product of this crucial metabolic process in neutrophils. cdnsciencepub.comnih.gov

Table 2: Biochemical Properties of 20-Carboxy-leukotriene B4

| Property | Value | Source |

|---|---|---|

| Formal Name | 5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraene-1,20-dioic acid | caymanchem.com |

| CAS Number | 80434-82-8 | caymanchem.comchemspider.com |

| Molecular Formula | C₂₀H₃₀O₆ | caymanchem.combiocompare.com |

| Formula Weight | 366.5 g/mol | caymanchem.combiocompare.com |

| UV max (λmax) | 270 nm | caymanchem.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| 20-Carboxy-leukotriene B4 | 20-COOH-LTB4 |

| 20-hydroxy-leukotriene B4 | 20-OH-LTB4 |

| 20-oxo-leukotriene B4 | |

| 18-carboxy-19,20-dinor leukotriene B4 | |

| Arachidonic Acid | AA |

| Leukotriene A4 | LTA4 |

| Leukotriene B4 | LTB4 |

| Leukotriene C4 | LTC4 |

| Prostaglandins | |

| Thromboxanes |

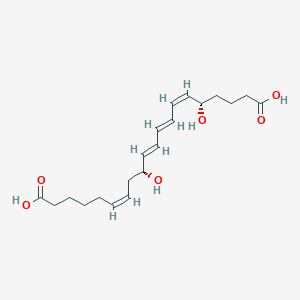

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWGPVJGNOLNHT-VFLUTPEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313358 | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-Carboxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80434-82-8 | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80434-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Carboxy-leukotriene� B4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20-Carboxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Catabolism of 20 Carboxy Leukotriene B4

Precursor Formation: Arachidonic Acid to Leukotriene B4

The synthesis of Leukotriene B4 (LTB4) from arachidonic acid is a pivotal starting point. This process occurs in various mammalian cells, particularly leukocytes, and is initiated by cellular stimuli that activate specific enzymatic cascades.

The formation of leukotrienes from arachidonic acid is primarily driven by the 5-lipoxygenase (5-LO) pathway. wikipedia.org Upon cell stimulation, phospholipase A2 releases arachidonic acid from the cell membrane's phospholipids. wikipedia.org The 5-LO enzyme then acts on the free arachidonic acid. The regulation of leukotriene production is controlled at several levels, including the expression of 5-LO and its translocation to the perinuclear region of the cell. The immediate product of the 5-LO enzyme is Leukotriene A4 (LTA4), a highly unstable epoxide intermediate.

The unstable intermediate, LTA4, serves as a crucial branching point in the leukotriene synthesis pathway. It can be converted into either LTB4 or Leukotriene C4 (LTC4). The specific conversion to LTB4 is catalyzed by the enzyme Leukotriene A4 hydrolase (LTA4 hydrolase). nih.gov This enzymatic reaction involves the hydrolysis of the epoxide in LTA4, where the hydroxyl group at the C-12 position is derived from water, resulting in the formation of the dihydroxy fatty acid, LTB4. annualreviews.org

Role of 5-Lipoxygenase Pathway in Leukotriene B4 Synthesis

Omega-Oxidation Pathway to 20-Carboxy-leukotriene B4

Once formed, the potent pro-inflammatory mediator LTB4 undergoes catabolism to terminate its biological activity. The primary route for this inactivation in human polymorphonuclear leukocytes is the omega-oxidation pathway. cdnsciencepub.com This process converts LTB4 into a series of metabolites, culminating in the formation of 20-Carboxy-leukotriene B4.

The first and rate-limiting step in the catabolism of LTB4 is its conversion to 20-Hydroxy-leukotriene B4 (20-OH-LTB4). nih.govcaymanchem.com This reaction involves the addition of a hydroxyl group to the omega-carbon (C-20) of the LTB4 molecule. annualreviews.orgreactome.org This initial hydroxylation significantly reduces the biological activity of the molecule. The disappearance of LTB4 in stimulated human leukocytes coincides with the appearance of 20-OH-LTB4 and, subsequently, 20-Carboxy-LTB4. cdnsciencepub.com This metabolic inactivation step is also observed in other cells, such as human peritoneal macrophages. nih.gov

The omega-hydroxylation of LTB4 is catalyzed by a specific group of enzymes belonging to the Cytochrome P450 superfamily, namely the CYP4F subfamily. nih.govebi.ac.uk These enzymes are monooxygenases that play a crucial role in the metabolism of various lipids, including fatty acids and eicosanoids. wikipedia.org In humans, CYP4F2 and CYP4F3 are the primary enzymes responsible for converting LTB4 to 20-OH-LTB4, and are thus referred to as LTB4 omega-hydroxylases. wikipedia.orgreactome.orgwikipedia.org This enzymatic action is considered a key deactivation step, helping to regulate and dampen LTB4-driven inflammatory responses. nih.govreactome.org Following this initial hydroxylation, 20-OH-LTB4 is further oxidized, first to 20-oxo-LTB4 by an alcohol dehydrogenase, and then to the final product, 20-Carboxy-LTB4, by an aldehyde dehydrogenase. nih.govnih.gov

| Enzyme | Substrate | Product | Pathway Step | Reference |

|---|---|---|---|---|

| 5-Lipoxygenase (5-LO) | Arachidonic Acid | Leukotriene A4 (LTA4) | Precursor Formation | wikipedia.org |

| LTA4 Hydrolase | Leukotriene A4 (LTA4) | Leukotriene B4 (LTB4) | Precursor Formation | nih.gov |

| CYP4F2 / CYP4F3 (LTB4 omega-hydroxylase) | Leukotriene B4 (LTB4) | 20-Hydroxy-leukotriene B4 (20-OH-LTB4) | Omega-Oxidation | wikipedia.orgreactome.orgwikipedia.org |

| Alcohol Dehydrogenase | 20-Hydroxy-leukotriene B4 (20-OH-LTB4) | 20-oxo-Leukotriene B4 | Omega-Oxidation | nih.gov |

| Aldehyde Dehydrogenase | 20-oxo-Leukotriene B4 | 20-Carboxy-leukotriene B4 | Omega-Oxidation | nih.gov |

The specific CYP4F enzymes involved in LTB4 metabolism and their patterns of hydroxylation can vary between species. ebi.ac.uk In humans, the CYP4F3 gene produces two distinct splice variants through alternative splicing: CYP4F3A and CYP4F3B. nih.govwikipedia.org CYP4F3A is primarily expressed in leukocytes and shows high activity towards LTB4, whereas CYP4F3B is found mainly in the liver and has a different substrate preference. nih.govwikipedia.org

In mice, the functional orthologue of human CYP4F3A has been identified as CYP4F18. nih.govwikipedia.org Studies in rats have revealed the involvement of other isoforms. Rat CYP4F5 and CYP4F6 metabolize LTB4, but they produce different hydroxylation patterns. nih.gov CYP4F6 converts LTB4 into 19-hydroxy- and 18-hydroxy-LTB4, while CYP4F5 primarily generates 18-hydroxy-LTB4 with a very high rate of formation. nih.gov This species-specific diversity in enzyme isoforms and their catalytic activities highlights the complexity and potential for varied regulation of LTB4 metabolism across different organisms.

| Species | CYP4F Isoform(s) | Primary Location | Primary Product(s) | Reference |

|---|---|---|---|---|

| Human | CYP4F2, CYP4F3A | Liver, Leukocytes | 20-OH-LTB4 | wikipedia.orgwikipedia.org |

| Human | CYP4F3B | Liver | Metabolizes Arachidonic Acid | nih.govwikipedia.org |

| Mouse | CYP4F18 | Leukocytes | Functional orthologue of human CYP4F3A | nih.govwikipedia.org |

| Rat | CYP4F5 | Lung, Brain, Kidney, Testis | 18-OH-LTB4 | nih.gov |

| Rat | CYP4F6 | Lung, Brain, Kidney, Testis | 19-OH-LTB4, 18-OH-LTB4 | nih.gov |

Cytochrome P450 Enzymes in 20-Hydroxylation (CYP4F Subfamily)

Subsequent Oxidation to 20-Carboxy-leukotriene B4

The formation of 20-COOH-LTB4 is the culmination of a two-step oxidation process that begins with the hydroxylation of LTB4 to 20-hydroxy-LTB4 (20-OH-LTB4), followed by its oxidation to an aldehyde intermediate, 20-oxo-LTB4, and finally to the carboxylic acid, 20-COOH-LTB4. biosciencepharma.comnih.gov This terminal oxidation is crucial for the biological deactivation of LTB4. caymanchem.comresearchgate.net

Contribution of Cytochrome P450 Enzymes to Terminal Oxidation

Cytochrome P450 (CYP) enzymes, particularly from the CYP4F family, play a pivotal role in the initial ω-oxidation of LTB4 to 20-OH-LTB4. biosciencepharma.com In human neutrophils, the enzyme CYP4F3A is primarily responsible for this step. biosciencepharma.comwikipedia.org Furthermore, CYP4F3A can also catalyze the subsequent oxidation of 20-OH-LTB4 to 20-oxo-LTB4 and ultimately to 20-COOH-LTB4. biosciencepharma.comuniprot.org This indicates a dual role for CYP4F3A in the complete terminal oxidation of LTB4. biosciencepharma.com The inactivation of LTB4 through this ω-oxidation pathway is a critical step in regulating its inflammatory activity. genecards.org The process is dependent on molecular oxygen and NADPH. nih.gov

Downstream Catabolic Pathways: Beta-Oxidation

Following its formation, 20-COOH-LTB4 undergoes further catabolism primarily through β-oxidation. researchgate.net This process, which involves the shortening of the fatty acid chain, can occur from the ω-carboxy end after the formation of a CoA ester. researchgate.net This β-oxidation can take place in both peroxisomes and mitochondria within hepatocytes. poliklinika-harni.hr The initial ω-oxidation to form the 20-carboxy moiety is considered an "activation" step, necessary for the subsequent β-oxidation of LTB4. biosciencepharma.com

Regulation of 20-Carboxy-leukotriene B4 Biosynthesis and Metabolism

The synthesis and breakdown of 20-COOH-LTB4 are tightly controlled through various regulatory mechanisms, ensuring a balanced inflammatory response.

Transcriptional and Post-Translational Regulation of Key Enzymes

The expression and activity of the enzymes involved in the LTB4 metabolic pathway are subject to regulation. For instance, the expression of 5-lipoxygenase (5-LO), the initial enzyme in leukotriene synthesis, is a key control point. The human neutrophil LTB4-ω-hydroxylase, CYP4F3A, can be induced by agents such as retinoic acid and phorbol (B1677699) esters. biosciencepharma.com The regulation of leukotriene production also occurs through the translocation of 5-LO to the perinuclear region and by phosphorylation, which can either enhance or inhibit its activity. Furthermore, prestimulation of neutrophils with agents like calcium ionophore A23187 or phorbol esters can inhibit the generation of 20-COOH-LTB4, which correlates with a reduction in LTB4 receptor expression, suggesting a receptor-mediated uptake is involved in the metabolism. nih.govcapes.gov.br

Impact of Cellular Redox State on Leukotriene Synthesis

The cellular redox state plays a crucial role in modulating leukotriene synthesis. nih.govpnas.org The activity of 5-LO is dependent on the oxidation of Fe2+ to Fe3+ at its active site, a process influenced by lipid hydroperoxides. nih.govnih.gov Consequently, the availability of glutathione (B108866), an important intracellular antioxidant, is critical. A decrease in reduced glutathione can limit leukotriene synthesis. nih.gov In experimental models, while mitochondrial reactive oxygen species (ROS) are necessary for 5-LO activation, the inhibition of NOX2-dependent ROS production can support LTB4 synthesis. nih.gov This highlights the complex interplay of different sources of ROS in regulating the leukotriene pathway. Thiol oxidants can also influence the process, with low concentrations potentially increasing leukotriene synthesis and high concentrations being inhibitory. nih.gov

Table 1: Key Enzymes in the

| Enzyme | Function | Cellular Location | Cofactors/Regulators |

|---|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | Converts 20-oxo-LTB4 to 20-COOH-LTB4. biosciencepharma.comnih.gov | Microsomal (in neutrophils) nih.gov | NAD+ nih.gov |

| Cytochrome P450 4F3A (CYP4F3A) | Catalyzes ω-oxidation of LTB4 to 20-OH-LTB4 and its further oxidation to 20-COOH-LTB4. biosciencepharma.comwikipedia.orguniprot.org | Endoplasmic Reticulum wikipedia.org | NADPH, O2 nih.gov |

| Alcohol Dehydrogenase (ADH) | Oxidizes 20-OH-LTB4 to 20-oxo-LTB4. biosciencepharma.comnih.gov | Cytosolic (in neutrophils) nih.gov | NAD+ nih.gov |

Table 2: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| 20-COOH-LTB4 | 20-Carboxy-leukotriene B4 |

| LTB4 | Leukotriene B4 |

| 20-OH-LTB4 | 20-hydroxy-leukotriene B4 |

| 20-oxo-LTB4 | 20-oxo-leukotriene B4 |

| NAD+ | Nicotinamide (B372718) adenine (B156593) dinucleotide (oxidized) |

| NADPH | Nicotinamide adenine dinucleotide phosphate (B84403) (reduced) |

| 5-LO | 5-lipoxygenase |

Influence of Retinoids on Metabolic Enzyme Expression

The metabolism of the pro-inflammatory lipid mediator leukotriene B4 (LTB4) is a critical process for the resolution of inflammation. This catabolic pathway is significantly influenced by retinoids, which are a class of compounds derived from vitamin A. Retinoids have been shown to modulate the expression of key enzymes involved in the ω-oxidation of LTB4, thereby affecting the formation of its metabolites, including 20-hydroxy-leukotriene B4 (20-OH-LTB4) and the subsequently formed, biologically less active, 20-carboxy-leukotriene B4.

The primary enzymes responsible for the initial and rate-limiting step in LTB4 inactivation are members of the cytochrome P450 family, specifically the CYP4F subfamily. nih.gov These enzymes catalyze the hydroxylation of LTB4 at the ω-terminus (C-20 position) to produce 20-OH-LTB4. nih.govbiosciencepharma.com This metabolite can then be further oxidized to 20-carboxy-LTB4. biosciencepharma.com The expression and activity of these CYP4F enzymes are subject to regulation by retinoids in various tissues, most notably in the skin and liver. nih.govnih.gov

Induction of CYP4F Enzymes in Keratinocytes

In human skin, a primary site of inflammatory responses, keratinocytes play a crucial role in LTB4 metabolism. Studies have demonstrated that retinoids, particularly all-trans-retinoic acid (ATRA), can significantly induce the expression and activity of LTB4 ω-hydroxylase in these cells. nih.govnih.gov This induction is a key mechanism by which retinoids exert their anti-inflammatory effects.

Research has shown that treatment of normal human epidermal keratinocyte (NHEK) cultures with ATRA leads to a substantial increase in LTB4 hydroxylase activity. nih.gov For instance, differentiated NHEK cultures treated with 0.1 μM all-trans-retinoic acid exhibited a 6-fold induction of LTB4 hydroxylase activity, as measured by the formation of 20-OH-LTB4. nih.gov This induction of enzymatic activity corresponds with an increase in the protein levels of specific CYP4F enzymes, such as CYP4F2 and CYP4F3A. researchgate.net

The regulation of CYP4F gene expression by retinoids is mediated by nuclear receptors. Retinoid X receptors (RXR) have been identified as key players in this process. researchgate.net Therapeutic retinoids can promote interactions between RXR and specific promoter elements of CYP4F genes, leading to the activation of their transcription. researchgate.net While RXR can form heterodimers with retinoic acid receptors (RAR), the precise partnership mediating this retinoid-inducible gene expression in the skin is still under investigation. researchgate.net Interestingly, some studies suggest that the down-regulation of certain CYP4F genes, like CYP4F11, by retinoic acid may be mediated by RARs. nih.gov

The functional consequence of this retinoid-induced enzyme expression is an enhanced capacity of the epidermis to inactivate the pro-inflammatory LTB4, thereby helping to resolve tissue inflammation. nih.govresearchgate.net

Regulation of CYP4F Enzymes in Liver Cells

The liver is another important site for the metabolism of systemic LTB4. In human liver cells, the primary LTB4 ω-hydroxylase is CYP4F2. nih.gov The expression of the CYP4F2 gene is also subject to regulation by retinoids.

Studies using the human hepatoma cell line HepG2 have provided detailed insights into this regulatory mechanism. Treatment of HepG2 cells with retinoids has been shown to increase CYP4F2 promoter activity. nih.gov Specifically, 9-cis-retinoic acid (9cRA) was found to be a more potent inducer than all-trans-retinoic acid (ATRA). Dose-response and time-course experiments revealed that 10 μM of 9cRA stimulated promoter activity 10-fold at 12 hours, whereas 20 μM of ATRA resulted in a 2.5-fold increase in activity after 48 hours. nih.gov

This induction is mediated through the interaction of retinoid receptors with response elements in the CYP4F2 gene. The retinoid X receptor alpha (RXRα) appears to play a stimulatory role, as cotransfection with RXRα enhanced reporter gene activity. nih.gov In contrast, the retinoic acid receptor alpha (RARα) seems to have a repressive function. nih.gov These findings indicate a complex regulatory network where the balance between different retinoid receptor heterodimers dictates the level of CYP4F2 gene expression in response to various retinoids. nih.gov

The table below summarizes the effects of different retinoids on CYP4F2 promoter activity in HepG2 cells.

| Retinoid | Concentration | Time | Fold Increase in Promoter Activity |

| 9-cis-Retinoic Acid | 10 µM | 12 h | 10 |

| all-trans-Retinoic Acid | 20 µM | 48 h | 2.5 |

Data derived from studies on HepG2 cells. nih.gov

Differential Effects of Retinoids on LTB4 Production and Metabolism

It is important to distinguish between the effects of retinoids on LTB4 biosynthesis and its catabolism. While retinoids can induce the enzymes that break down LTB4, some studies have shown that they can also inhibit its production. For example, in human polymorphonuclear leukocytes, retinoic acid was found to be a potent inhibitor of A23187-induced LTB4 production. nih.gov However, the mechanism of this inhibition appears to be distinct from the direct inhibition of the metabolic enzymes involved in LTB4 synthesis. nih.gov

The primary anti-inflammatory action of retinoids in the context of LTB4 signaling appears to be the up-regulation of its catabolism, which effectively reduces the concentration of this potent chemoattractant at sites of inflammation. researchgate.net

Biological Activities and Cellular Signaling of 20 Carboxy Leukotriene B4

Modulation of Leukotriene B4-Mediated Responses

20-COOH-LTB4 acts as a natural regulator of LTB4-driven inflammation by inhibiting many of the key cellular events initiated by LTB4. dntb.gov.uaresearchgate.net Although it binds to the high-affinity LTB4 receptor, BLT1, it activates downstream signaling to a much lesser extent than LTB4 itself. dntb.gov.uanih.gov This property allows it to function as a weak agonist or partial antagonist, effectively dampening the pro-inflammatory cascade.

Research has conclusively shown that 20-COOH-LTB4 can inhibit a range of LTB4-mediated responses in human neutrophils. dntb.gov.uanih.govmedchemexpress.com This inhibitory profile is specific, as responses induced by other chemoattractants like fMLP and IL-8 are not affected. dntb.gov.uaresearchgate.netnih.gov

One of the hallmark functions of LTB4 is its ability to induce neutrophil chemotaxis, guiding these immune cells to sites of inflammation. Studies have demonstrated that 20-COOH-LTB4 effectively inhibits this LTB4-mediated migration. dntb.gov.uaresearchgate.net This suggests that as LTB4 is metabolized to 20-COOH-LTB4 at an inflammatory site, the resulting metabolite helps to resolve the inflammatory response by preventing further recruitment of neutrophils.

LTB4 can amplify its own production in leukocytes through a positive feedback loop. Research indicates that 20-COOH-LTB4 can interrupt this cycle by inhibiting LTB4-mediated leukotriene biosynthesis. dntb.gov.uaresearchgate.netmedchemexpress.com This inhibitory action serves as a crucial negative feedback mechanism, ensuring that leukotriene production is tightly controlled and does not lead to excessive inflammation.

The modulatory effects of 20-COOH-LTB4 extend to other granulocytes, such as eosinophils. Similar to its effect on neutrophils, 20-COOH-LTB4 inhibits the migration of human eosinophils that is specifically induced by LTB4. dntb.gov.uaresearchgate.netnih.gov However, it does not block eosinophil migration stimulated by other mediators like 5-oxo-eicosatetraenoic acid (5-KETE), highlighting the specificity of its action for LTB4-driven pathways. dntb.gov.uanih.gov

Interactive Data Table: Inhibitory Profile of 20-Carboxy-leukotriene B4

| Cellular Response | Target Cell | Stimulus | Effect of 20-COOH-LTB4 | Reference |

| Migration (Chemotaxis) | Neutrophil | LTB4 | Inhibition | dntb.gov.uaresearchgate.net |

| Degranulation | Neutrophil | LTB4 | Attenuation | caymanchem.comdntb.gov.uanih.gov |

| Leukotriene Biosynthesis | Leukocyte | LTB4 | Inhibition | dntb.gov.uaresearchgate.netmedchemexpress.com |

| Migration (Chemotaxis) | Eosinophil | LTB4 | Inhibition | dntb.gov.uanih.gov |

| Migration (Chemotaxis) | Eosinophil | 5-KETE | No Effect | dntb.gov.uanih.gov |

| Migration (Chemotaxis) | Neutrophil | fMLP / IL-8 | No Effect | dntb.gov.uaresearchgate.net |

Inhibition of Neutrophil Responses by 20-Carboxy-leukotriene B4

Attenuation of Granulocyte Degranulation

Receptor Interactions and Signal Transduction

The biological activities of 20-COOH-LTB4 are rooted in its interactions with specific cell surface receptors for LTB4. There are two main LTB4 receptors, the high-affinity BLT1 and the low-affinity BLT2. rupress.orgsigmaaldrich.com

Research indicates that 20-COOH-LTB4, like its precursor LTB4, binds to the BLT1 receptor with high affinity. dntb.gov.uanih.govmedchemexpress.commedchemexpress.com However, despite this binding, it is a much weaker activator of the receptor compared to LTB4. dntb.gov.uanih.gov This characteristic is central to its inhibitory function; by occupying the BLT1 receptor, it competitively blocks the binding of the more potent agonist, LTB4, thereby dampening the downstream signaling cascade. The BLT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by LTB4, typically triggers signaling pathways that increase intracellular calcium and activate protein kinase C. rupress.org 20-COOH-LTB4 modulates this system by acting as a weak partial agonist or antagonist.

In contrast, the interaction of 20-COOH-LTB4 with the BLT2 receptor appears to be minimal. Studies have shown that it only slightly competes with LTB4 for binding to the BLT2 receptor, indicating that its modulatory effects are primarily mediated through the BLT1 receptor. rupress.org This receptor selectivity further refines its role as a specific regulator of high-affinity LTB4 signaling.

Interactive Data Table: Receptor Interaction Summary

| Ligand | Receptor | Binding Affinity | Agonist Activity | Reference |

| Leukotriene B4 (LTB4) | BLT1 | High | Potent Agonist | dntb.gov.uanih.gov |

| 20-Carboxy-LTB4 | BLT1 | High | Weak Agonist / Antagonist | dntb.gov.uanih.govmedchemexpress.com |

| Leukotriene B4 (LTB4) | BLT2 | Low | Agonist | rupress.org |

| 20-Carboxy-LTB4 | BLT2 | Very Low | Negligible | rupress.org |

Binding Affinity to BLT1 Receptor

20-Carboxy-leukotriene B4 (20-COOH-LTB4), a principal metabolite of leukotriene B4 (LTB4), demonstrates a high binding affinity for the high-affinity LTB4 receptor, BLT1. medchemexpress.comresearchgate.netmedchemexpress.comnih.govdntb.gov.uaoup.comoup.comresearchgate.nettargetmol.commedchemexpress.com This interaction is a critical aspect of its biological function, as the BLT1 receptor is predominantly expressed on leukocytes and mediates many of the pro-inflammatory actions of LTB4. researchgate.netoup.comresearchgate.netthermofisher.comresearchgate.netmdpi.comfrontiersin.org The binding of 20-COOH-LTB4 to the BLT1 receptor is a key step in its ability to modulate inflammatory responses initiated by its parent molecule, LTB4. researchgate.netnih.govoup.comoup.com

Comparative Receptor Activation Profiles: 20-COOH-LTB4 versus LTB4

While both 20-COOH-LTB4 and LTB4 bind to the BLT1 receptor, their activation profiles are markedly different. LTB4 is a potent agonist of the BLT1 receptor, triggering a cascade of pro-inflammatory responses in leukocytes, including chemotaxis, degranulation, and the generation of reactive oxygen species. researchgate.netnih.govoup.comoup.comresearchgate.netnih.gov

In stark contrast, 20-COOH-LTB4 is considered a weak partial agonist or even a functional antagonist at the BLT1 receptor. researchgate.netnih.govoup.comoup.com Although it binds with high affinity, it activates neutrophil responses to a much lesser extent than LTB4. researchgate.netnih.govdntb.gov.uaoup.comoup.comresearchgate.netdntb.gov.ua Research indicates that the biological activity of 20-COOH-LTB4 in causing polymorphonuclear leukocyte (PMNL) degranulation is only about 2.6% of that of LTB4. caymanchem.com This significant difference in receptor activation potential forms the basis for the modulatory role of 20-COOH-LTB4 in inflammation.

Table 1: Comparative Activity of LTB4 and its Metabolites at the BLT1 Receptor

| Compound | Receptor Binding | Receptor Activation | Primary Effect on Neutrophils |

|---|---|---|---|

| Leukotriene B4 (LTB4) | High-affinity agonist | Potent activation | Chemoattraction, degranulation, leukotriene biosynthesis |

| 20-Carboxy-leukotriene B4 (20-COOH-LTB4) | High-affinity ligand | Weak partial agonist/antagonist | Inhibition of LTB4-mediated responses |

Interaction with BLT2 Receptor

The interaction of 20-COOH-LTB4 with the low-affinity LTB4 receptor, BLT2, is considerably weaker than its interaction with BLT1. Studies have shown that 20-COOH-LTB4 only slightly competes with LTB4 for binding to the BLT2 receptor, even at high concentrations. nih.gov This suggests that the primary biological activities of 20-COOH-LTB4 are mediated through its interaction with the BLT1 receptor, with minimal involvement of the BLT2 receptor pathway. thermofisher.comresearchgate.netnih.gov

Mechanisms of Dampening BLT1-Mediated Responses

The primary mechanism by which 20-COOH-LTB4 dampens BLT1-mediated responses is through competitive inhibition. By binding to the BLT1 receptor with high affinity, 20-COOH-LTB4 effectively competes with the potent agonist LTB4, thereby reducing the magnitude of LTB4-induced signaling. researchgate.netnih.govoup.comoup.com

This inhibitory effect has been demonstrated across a range of LTB4-mediated neutrophil functions, including migration, degranulation, and the biosynthesis of additional leukotrienes. medchemexpress.comresearchgate.netmedchemexpress.comnih.govoup.comoup.commedchemexpress.comdntb.gov.ua By acting as a natural inhibitor of LTB4's actions, 20-COOH-LTB4 plays a crucial role in downregulating the inflammatory cascade initiated by its parent molecule. researchgate.netnih.govoup.comoup.comdntb.gov.ua

Role in Resolution of Inflammation and Innate Immunity Modulation

The conversion of pro-inflammatory LTB4 into the less active 20-COOH-LTB4 is a key step in the resolution of inflammation. researchgate.netnih.govoup.comoup.com This metabolic inactivation serves to limit the duration and intensity of the inflammatory response, preventing excessive tissue damage. By dampening the potent chemoattractant and activating signals of LTB4, 20-COOH-LTB4 contributes to the transition from a pro-inflammatory to a pro-resolving state. researchgate.netnih.govoup.comoup.com

In the context of innate immunity, LTB4 is a powerful signal for recruiting and activating phagocytes to sites of infection or injury. researchgate.netnih.govoup.comoup.comresearchgate.net The subsequent metabolism of LTB4 to 20-COOH-LTB4 provides a negative feedback mechanism, ensuring that the initial robust immune response is appropriately controlled and eventually terminated. researchgate.netnih.govoup.comoup.com This modulation is critical for maintaining immune homeostasis and preventing the development of chronic inflammatory conditions.

Interplay with Other Lipid Mediators and Signaling Pathways

Relationship with Resolvin E1 in Modulating Inflammatory Responses

Resolvin E1 (RvE1), a specialized pro-resolving mediator derived from eicosapentaenoic acid, also interacts with the BLT1 receptor to modulate inflammatory responses. nih.govoup.commdpi.comfrontiersin.orgnih.gov Like 20-COOH-LTB4, RvE1 acts as a partial agonist at the BLT1 receptor, dampening LTB4-induced signaling. frontiersin.orgnih.gov

Research has shown that the potency of 20-COOH-LTB4 in inhibiting LTB4-mediated responses is comparable to or slightly less than that of RvE1. researchgate.netnih.govoup.comdntb.gov.ua This suggests a shared mechanism of action through the BLT1 receptor, where both endogenous lipid mediators contribute to the active resolution of inflammation by counteracting the pro-inflammatory effects of LTB4. researchgate.netnih.govoup.comnih.gov The interplay between LTB4 metabolites like 20-COOH-LTB4 and specialized pro-resolving mediators such as RvE1 highlights the complex and tightly regulated nature of the inflammatory response and its resolution. researchgate.netnih.govoup.comscispace.comresearchgate.net

Cross-talk with Prostaglandin (B15479496) E2 Pathways

The interaction between 20-carboxy-leukotriene B4 and prostaglandin E2 (PGE2) pathways is a critical area of investigation, as both are eicosanoid lipid mediators often produced concurrently at sites of inflammation. nih.govnih.gov While LTB4 and PGE2 can have opposing effects on immune cell functions, the role of LTB4 metabolites like 20-carboxy-LTB4 is more nuanced. nih.govnih.gov

Research on alveolar macrophages has shown that while PGE2 suppresses certain immune functions, LTB4 can counteract these effects. nih.govnih.gov Specifically, LTB4 opposes the suppressive action of PGE2 on FcγR-mediated phagocytosis. nih.govnih.gov This counter-regulation is, in part, mediated by the modulation of intracellular cyclic AMP (cAMP) levels. nih.gov Although direct studies on the cross-talk between 20-carboxy-LTB4 and PGE2 are not extensively detailed, the metabolic relationship and shared inflammatory environment suggest a complex interplay. For instance, in a canine seizure model, LTB4 levels significantly increased, while PGE2 showed a delayed and less pronounced rise, indicating a potential differential activation of their respective synthesis pathways during neuroinflammation. frontiersin.org

| Mediator | Effect on Phagocytosis | Modulation of PGE2-induced cAMP |

| PGE2 | Suppressive | Increases |

| LTB4 | Augmentative | Mitigates PGE2 effect |

Association with Calcium Ionophore Action

Calcium ionophores, such as A23187, are experimental tools used to stimulate cells by increasing intracellular calcium levels, which in turn can trigger the production of leukotrienes. nih.gov The stimulation of human neutrophils with the calcium ionophore A23187 leads to the rapid catabolism of the produced LTB4 through omega-oxidation. researchgate.net In these stimulated cells, 20-hydroxy-LTB4 is a major metabolite, which is then further oxidized to 20-carboxy-LTB4. caymanchem.comcapes.gov.brasm.org

Interestingly, the profile of LTB4 metabolites can differ depending on the stimulus. Following stimulation with the calcium ionophore A23187, 20-hydroxy-LTB4 is the predominant metabolite, whereas stimulation with the chemotactic peptide N-formylmethionylleucylphenylalanine (fMLP) results in 20-carboxy-LTB4 being the major leukotriene formed. annualreviews.org This suggests that the nature of the cellular activation signal can influence the specific metabolic pathway of LTB4 inactivation.

| Stimulus | Primary LTB4 Metabolite |

| Calcium Ionophore A23187 | 20-hydroxy-LTB4 |

| fMLP | 20-carboxy-LTB4 |

Relationship with Nicotinate (B505614) and Nicotinamide (B372718) Metabolism

Recent metabolomic studies have identified a connection between the arachidonic acid cascade, which produces leukotrienes, and the nicotinate and nicotinamide metabolism pathway. nih.govresearchgate.net In a study analyzing anaphylactoid reactions, nicotinate and nicotinamide metabolism was identified as one of the key perturbed metabolic pathways. nih.gov In this context, a significant upregulation of 20-carboxy-leukotriene B4 was observed. nih.gov

Further research in calves with rumen acidosis also highlighted the link between these two pathways. researchgate.net The study identified several potential biomarkers associated with the condition, including nicotinate, niacinamide, and 20-carboxy-leukotriene B4, which are linked to nicotinate and nicotinamide metabolism and arachidonic acid metabolism respectively. researchgate.net These findings suggest a potential regulatory link or co-regulation of these pathways during inflammatory and metabolic stress conditions.

Influence on Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway

20-carboxy-leukotriene B4 has been shown to interact with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) pathway, a key regulator of lipid metabolism and inflammation. mdpi.com PPARs are ligand-activated transcription factors that control the expression of a multitude of genes. frontiersin.org

Studies have indicated that the metabolism of LTB4 to its 20-carboxy derivative is linked to PPARα activity. The enzymes responsible for the ω-oxidation of LTB4, such as those from the Cytochrome P450 4A (Cyp4a) subfamily, are regulated by PPARα. mdpi.com Research in mice has shown that a decrease in PPARα expression leads to reduced expression of these enzymes. mdpi.com This, in turn, can affect the levels of 20-carboxy-LTB4. mdpi.com While 20-carboxy-arachidonic acid, a related compound, is known to be an activator of both PPARα and PPARγ, the precise role of 20-carboxy-LTB4 as a direct ligand or modulator of PPARα is an area of ongoing investigation. researchgate.net

| Factor | Influence on 20-carboxy-LTB4 Levels |

| PPARα Activation | Regulates enzymes for LTB4 ω-oxidation |

| Decreased PPARα Expression | Leads to reduced expression of Cyp4a enzymes, potentially altering 20-carboxy-LTB4 levels |

Research Methodologies for 20 Carboxy Leukotriene B4 Analysis

Quantitative Analytical Approaches

Precise quantification of 20-Carboxy-leukotriene B4 is essential for delineating its biochemical significance. Several highly sensitive and specific methods have been developed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and highly sensitive method for the simultaneous quantification of LTB4 and its ω-oxidized metabolites, including 20-hydroxy-LTB4 and 20-carboxy-LTB4. nih.gov To enhance volatility for GC analysis, these molecules typically require derivatization. mdpi.com A common approach involves the creation of methyl ester dimethylisopropylsilyl ether derivatives. nih.gov The analysis by mass fragmentography, using deuterated internal standards, allows for very low detection limits, often in the picogram range, which is significantly more sensitive than high-performance liquid chromatography (HPLC). nih.gov This level of sensitivity is critical for detecting the low concentrations of these metabolites present in biological samples. mdpi.com For instance, a procedure for quantifying LTB4 in synovial fluid using GC-tandem mass spectrometry (GC/MS/MS) has been developed, demonstrating a detection limit of approximately 10 pg/ml. unimelb.edu.au

Table 1: GC-MS Method for LTB4 and its Metabolites

| Analyte | Derivatization | Detection Limit | Key Finding | Reference |

|---|---|---|---|---|

| Leukotriene B4 (LTB4) | Methyl ester dimethylisopropylsilyl ether | < 10 pg | Simultaneous quantitation with its metabolites. | nih.gov |

| 20-hydroxy-LTB4 | Methyl ester dimethylisopropylsilyl ether | Not specified | Simultaneous quantitation with LTB4. | nih.gov |

| 20-carboxy-LTB4 | Methyl ester dimethylisopropylsilyl ether | Not specified | Simultaneous quantitation with LTB4. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) Techniques

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone technique for the analysis of eicosanoids due to its high sensitivity and specificity, often without the need for derivatization. creative-proteomics.commetwarebio.com This method is particularly well-suited for the complex mixtures found in biological matrices. creative-proteomics.com Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, when coupled with MS/MS, offers even faster and more reliable quantification of leukotrienes in various biological samples. researchgate.net

Several commercial method packages are available for the comprehensive analysis of lipid mediators, which include optimized Multiple Reaction Monitoring (MRM) parameters and retention times for a wide array of compounds, including 20-carboxy-leukotriene B4. shimadzu.comshimadzu.com These methods enable the simultaneous analysis of over 200 related compounds from the arachidonic acid cascade and other fatty acid pathways. shimadzu.com The high-speed polarity switching capabilities of modern mass spectrometers further enhance the number of compounds that can be analyzed in a single run. shimadzu.com The development of these targeted LC-MS/MS methods has been instrumental in advancing the understanding of the roles of LTB4 and its metabolites in health and disease. metwarebio.comcaymanchem.combiomol.combertin-bioreagent.com

Table 2: LC-MS/MS Analysis of 20-Carboxy-leukotriene B4

| Technique | Sample Type | Key Feature | Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | Various | High sensitivity and specificity | Comprehensive lipid mediator analysis | creative-proteomics.commetwarebio.com |

| UFLC-MS/MS | Human Blood | Highly sensitive and selective | Determination of LTB4 in plasma from ex vivo stimulated blood | researchgate.net |

Radioreceptor Assays for Receptor Binding Studies

Radioreceptor assays (RRA) provide a functional measure of ligand-receptor binding. An RRA was developed for the sensitive quantitation of LTB4 using [3H]LTB4 binding to guinea pig spleen homogenates. nih.govosti.gov This assay is highly sensitive, with a detection limit as low as 0.12 pmol per tube. nih.govosti.gov While the primary target of this assay is LTB4, competition studies are crucial for understanding the binding affinity of its metabolites.

A key finding from these studies is that 20-carboxy-LTB4 is significantly less effective at competing with [3H]LTB4 for receptor binding compared to LTB4 itself. nih.govosti.gov Specifically, 20-carboxy-LTB4 was found to be 1000 times less effective than LTB4 in inhibiting the binding of [3H]LTB4. nih.govosti.gov This indicates a much lower affinity of 20-carboxy-LTB4 for the LTB4 receptor, which is consistent with its role as an inactive metabolite.

Table 3: Cross-Reactivity in LTB4 Radioreceptor Assay

| Compound | Relative Effectiveness vs. LTB4 | IC50 (for LTB4) | Reference |

|---|---|---|---|

| Leukotriene B4 (LTB4) | 1 | 2.5 nM | nih.govosti.gov |

| 20-hydroxy-LTB4 | 8 times less effective | Not specified | nih.govosti.gov |

| 20-carboxy-LTB4 | 1000 times less effective | Not specified | nih.govosti.gov |

Lipidomics and Metabolomics Profiling

Broader, systems-level approaches like lipidomics and metabolomics are powerful tools for contextualizing the role of 20-carboxy-leukotriene B4 within complex biological networks.

Targeted and Untargeted Lipidomics in Biological Systems

Lipidomics, the large-scale study of lipids, utilizes two main strategies: targeted and untargeted analysis. creative-proteomics.com Untargeted lipidomics aims to comprehensively measure all detectable lipids in a sample, which is useful for discovering novel biomarkers. mdpi.com Targeted lipidomics, on the other hand, focuses on the precise quantification of a predefined set of lipids, such as the eicosanoid family that includes 20-carboxy-leukotriene B4. nih.gov

Both approaches heavily rely on mass spectrometry, particularly LC-MS. creative-proteomics.com Targeted lipidomics offers high sensitivity and is often used to validate findings from untargeted studies or to measure low-abundance lipids. mdpi.com The analysis of the lipid composition of extracellular vesicles (EVs), for example, has benefited from targeted lipidomics methods to quantify fatty acids and their metabolites. nih.gov The identification of 20-Carboxy-leukotriene B4 has been reported in human urine-derived small extracellular vesicles (sEVs) using a hyphenated microLC-Q-TOF-MS platform, highlighting the utility of lipidomics in diverse biological samples. exocarta.org

Application of Metabolomics in Investigating Biosynthetic and Catabolic Pathways

Metabolomics, the systematic study of metabolites, provides a functional readout of the physiological state of a biological system. nih.gov By measuring changes in the levels of metabolites, including 20-carboxy-leukotriene B4, researchers can gain insights into the activity of metabolic pathways. frontiersin.orgmdpi.com For instance, metabolomics studies have been used to identify biomarkers and to understand the mechanisms of disease. nih.govoncotarget.com

The integration of proteomics and metabolomics has been employed to investigate the mechanisms of arsenic-induced immune injury in rat spleens, where leukotriene B4 was identified as a key metabolite in the disrupted arachidonic acid metabolism pathway. nih.gov Furthermore, untargeted metabolomics has been used to characterize metabolic changes in response to environmental exposures, with 20-carboxy-leukotriene B4 being identified as a significant metabolite. ru.nl These studies demonstrate the power of metabolomics to elucidate the biosynthetic and catabolic pathways of leukotrienes in response to various stimuli and in different pathological contexts. researchgate.netcapes.gov.br

In Vitro Experimental Models

In vitro models provide controlled environments to dissect the specific cellular and molecular mechanisms of LTB4 metabolism.

Human Polymorphonuclear Leukocyte Culture Systems

Human polymorphonuclear leukocytes (PMNs), particularly neutrophils, are a primary source of LTB4 and are instrumental in its subsequent metabolism. frontiersin.orghmdb.ca In culture systems, these cells are used to study the ω-oxidation of LTB4, the process that leads to the formation of 20-hydroxy-leukotriene B4 (20-OH-LTB4) and subsequently 20-COOH-LTB4. frontiersin.orgbiosciencepharma.comcaymanchem.com

Key research findings from these systems include:

Metabolic Pathway: Human neutrophils rapidly metabolize LTB4 to 20-OH-LTB4, which is then further oxidized to 20-COOH-LTB4. caymanchem.comdntb.gov.uanih.gov This ω-oxidation is the primary catabolic pathway for LTB4 in these cells. hmdb.cacontaminantdb.ca

Enzymatic Activity: The conversion of LTB4 is initiated by the enzyme LTB4 20-hydroxylase. caymanchem.comglpbio.com Subsequent oxidation to 20-COOH-LTB4 can be catalyzed by the same P450 enzyme or by alcohol and aldehyde dehydrogenases. biosciencepharma.com

Functional Consequences: While LTB4 is a potent chemoattractant and activator of neutrophils, its metabolites, 20-OH-LTB4 and 20-COOH-LTB4, are significantly less active. caymanchem.com In fact, these metabolites can downregulate LTB4-mediated responses in neutrophils, including migration and degranulation, acting as natural inhibitors. dntb.gov.uanih.govresearchgate.net

Interactive Table: LTB4 Metabolite Activity in Neutrophils

| Compound | Activity | Reference |

|---|---|---|

| Leukotriene B4 (LTB4) | Potent chemoattractant and activator | dntb.gov.uanih.gov |

| 20-hydroxy-leukotriene B4 (20-OH-LTB4) | Weak activator, inhibits LTB4 responses | dntb.gov.uanih.govresearchgate.net |

| 20-carboxy-leukotriene B4 (20-COOH-LTB4) | Inactive, inhibits LTB4 responses | caymanchem.comdntb.gov.uanih.govresearchgate.net |

Primary Cell Isolations (e.g., Neutrophils, Eosinophils, Hepatocytes, Skin Cells)

Isolating primary cells allows for the investigation of LTB4 metabolism in specific cell types, revealing tissue-specific differences.

Neutrophils and Eosinophils: As with cultured PMNs, isolated neutrophils are a major site of LTB4 ω-oxidation. frontiersin.orgnih.gov Studies have shown that both 20-OH-LTB4 and 20-COOH-LTB4 can inhibit LTB4-induced migration of not only neutrophils but also eosinophils. dntb.gov.uanih.gov This suggests a common regulatory mechanism for these inflammatory cells.

Hepatocytes: The liver plays a crucial role in the clearance of circulating LTB4. Primary human hepatocytes metabolize LTB4 to several products, including 20-COOH-LTB4 and 18-carboxy-LTB4. nih.gov Rat hepatic microsomes have also been shown to metabolize LTB4 to 20-OH-LTB4 and 20-COOH-LTB4, a reaction dependent on cytochrome P-450. nih.gov These studies highlight the liver's capacity for both ω-oxidation and subsequent β-oxidation of LTB4. nih.gov

Skin Cells (Keratinocytes): Human epidermal keratinocytes also possess the enzymatic machinery to metabolize LTB4. nih.gov The primary pathway is 20-hydroxylation, leading to the formation of 20-OH-LTB4 and the inactive 20-COOH-LTB4. nih.gov This metabolic inactivation of LTB4 within the skin may serve as a mechanism to resolve tissue inflammation. nih.gov

Recombinant Enzyme Systems and Microsomal Preparations (e.g., CYP4F Enzymes)

To identify the specific enzymes responsible for LTB4 metabolism, researchers utilize recombinant enzyme systems and microsomal preparations.

CYP4F Enzymes: Members of the cytochrome P450 4F subfamily are key LTB4 ω-hydroxylases. nih.gov

CYP4F3A: This isoform is highly expressed in human neutrophils and efficiently catalyzes the conversion of LTB4 to 20-OH-LTB4. biosciencepharma.comnih.govnih.gov

CYP4F2: This is the principal LTB4 hydroxylase in human hepatocytes. nih.govwikipedia.org

CYP4F18: Identified as the mouse homolog of human CYP4F3A, this enzyme is expressed in mouse neutrophils. nih.gov However, it primarily produces 19-hydroxy LTB4 in mice, highlighting species-specific differences in LTB4 metabolism. nih.govnih.gov

CYP2U1: This orphan cytochrome P450, predominantly expressed in the brain, can also hydroxylate LTB4 to form mainly 20-OH-LTB4. mdpi.com

Microsomal Preparations: Microsomes isolated from various tissues, such as the liver and skin, contain the membrane-bound CYP enzymes and are used to study their metabolic activity. nih.govnih.govcapes.gov.brnih.gov For example, rat hepatic microsomes require NADPH and oxygen for LTB4 ω-hydroxylase activity, confirming the involvement of a mono-oxygenase system. nih.gov Recombinant human CYP4F3B expressed in microsomes has been shown to metabolize LTB4 to its 20-hydroxyl product.

Interactive Table: Key Enzymes in LTB4 Metabolism

| Enzyme | Primary Location | Primary Product(s) in Humans | Reference |

|---|---|---|---|

| CYP4F3A | Neutrophils | 20-OH-LTB4 | biosciencepharma.comnih.govnih.gov |

| CYP4F2 | Hepatocytes | 20-OH-LTB4 | nih.govwikipedia.org |

| CYP4F18 (mouse) | Neutrophils | 19-OH-LTB4, 18-OH-LTB4 | nih.govnih.gov |

| CYP2U1 | Brain | 20-OH-LTB4 | mdpi.com |

| Alcohol Dehydrogenase | Liver, other tissues | 20-oxo-LTB4 (from 20-OH-LTB4) | biosciencepharma.com |

| Aldehyde Dehydrogenase | Liver, other tissues | 20-COOH-LTB4 (from 20-oxo-LTB4) | biosciencepharma.com |

In Vivo Animal Models

Animal models are indispensable for understanding the physiological and pathological roles of LTB4 metabolism in a whole-organism context.

Genetically Modified Organisms (e.g., Enzyme-Deficient Mouse Models)

The development of genetically modified mice, particularly those with targeted gene deletions (knockouts), has been crucial for dissecting the roles of specific enzymes in LTB4 metabolism.

Cyp4f18-deficient mice: To investigate the in vivo function of the murine LTB4 ω-hydroxylase, researchers created mice lacking the Cyp4f18 gene. nih.govnih.gov Neutrophils from these knockout mice were unable to produce the ω-oxidation products of LTB4 that are seen in wild-type mice. nih.govnih.gov Interestingly, in a model of renal ischemia-reperfusion injury, the absence of CYP4F18 and the resulting altered LTB4 metabolism did not significantly impact the inflammatory response. nih.govnih.gov This suggests that other compensatory mechanisms or metabolic pathways may be involved in regulating inflammation in this context. nih.gov

Assessment of Leukotriene B4 Metabolism in Tissue Samples

Analyzing tissue samples from animal models of disease provides direct evidence of LTB4 metabolism during physiological and pathological processes.

Models of Inflammation: In a rabbit model of colitis, the in vivo production of LTB4 was shown to correlate with the severity of inflammation. nih.gov In a cat model of intestinal ischemia-reperfusion, increased levels of LTB4 were detected in the mucosa upon reperfusion, and inhibition of LTB4 synthesis or its receptor attenuated granulocyte infiltration. nih.gov

Metabolic Disease Models: In mice fed a high-fat diet, increased amounts of LTB4 were found in adipose tissue, liver, and muscle. frontiersin.org

Tissue-Specific Metabolism: Studies in rats have characterized LTB4 metabolism in various tissues, including the liver and kidney, and have shown that inflammatory stimuli can alter the expression of LTB4 ω-hydroxylases. nih.govcore.ac.ukscilit.com For instance, in Selenbp1-knockout mice, a decrease in 20-COOH-LTB4 was observed in the kidney, associated with changes in the expression of Cyp4a enzymes. mdpi.com

These in vivo findings, combined with the detailed mechanistic insights from in vitro models, provide a comprehensive understanding of the role of 20-carboxy-leukotriene B4 in the regulation of inflammatory responses.

Physiological and Pathophysiological Contexts of 20 Carboxy Leukotriene B4

Modulation of Inflammatory Processes

20-Carboxy-leukotriene B4, a major metabolite of LTB4 in human neutrophils, plays a crucial role in the regulation of inflammatory responses. caymanchem.comglpbio.com While LTB4 is a potent chemoattractant for leukocytes, its metabolic conversion to 20-hydroxy-leukotriene B4 (20-OH-LTB4) and subsequently to 20-COOH-LTB4 serves as a natural mechanism to dampen inflammation. nih.govresearchgate.netnih.gov

Research indicates that 20-COOH-LTB4 can inhibit LTB4-mediated neutrophil responses, including migration, degranulation, and the biosynthesis of leukotrienes. medchemexpress.commedchemexpress.com This inhibitory effect is achieved through its interaction with the high-affinity LTB4 receptor, BLT1. medchemexpress.commedchemexpress.com Although 20-COOH-LTB4 binds to the BLT1 receptor, it activates neutrophils to a much lesser extent than LTB4 itself. nih.gov This suggests that by competing with LTB4 for receptor binding, 20-COOH-LTB4 can effectively downregulate the pro-inflammatory signals initiated by LTB4. researchgate.net

Studies have shown that while 20-OH-LTB4 is a weak agonist at LTB4 receptors, it can desensitize neutrophils to the effects of LTB4 by down-regulating the high-affinity receptor. nih.gov 20-COOH-LTB4, on the other hand, has been demonstrated to be even less active in inducing chemotaxis of human neutrophils and eosinophils compared to LTB4 and 20-OH-LTB4. nih.gov In fact, some studies have reported that 20-COOH-LTB4 does not activate chemotaxis of human neutrophils at all. tandfonline.comnih.gov The presence of 20-COOH-LTB4, therefore, signifies an attempt by the body to resolve inflammation. researchgate.net

| Compound | Effect on Neutrophil Chemotaxis | Receptor Interaction |

| Leukotriene B4 (LTB4) | Potent chemoattractant. nih.gov | High-affinity agonist for BLT1. nih.gov |

| 20-Hydroxy-leukotriene B4 (20-OH-LTB4) | Weak chemoattractant; can desensitize neutrophils to LTB4. nih.govnih.gov | Binds to BLT1; weak agonist. nih.govnih.gov |

| 20-Carboxy-leukotriene B4 (20-COOH-LTB4) | Inhibits LTB4-mediated chemotaxis; very weak or no chemotactic activity. researchgate.netnih.govtandfonline.com | Binds to BLT1; acts as an inhibitor. researchgate.netmedchemexpress.com |

Role in Modulating Cellular Responses in Specific Tissues/Organs

The influence of 20-COOH-LTB4 extends to specific tissues and organs, notably the kidney and skin, where it participates in regulating cellular activities.

Kidney:

In the context of renal physiology, the metabolism of LTB4 is a key process. The kidney is involved in the metabolism of leukotrienes, with enzymes present that catalyze the conversion of LTB4 to its less active metabolites. nih.govebi.ac.uk Studies in mice have shown that the targeted deletion of the Cyp4f18 gene, which is involved in LTB4 omega-oxidation, leads to a loss of these metabolites. However, this deficiency did not significantly increase inflammatory cell infiltration or injury after renal ischemia-reperfusion, suggesting a complex regulatory network. nih.gov Further research has indicated that in Selenbp1-knockout mice, which exhibit altered lipid metabolism, there are reduced levels of 20-carboxy-LTB4 in the kidney. This suggests a potential link between Selenbp1, LTB4 metabolism, and renal function. mdpi.com The metabolism of LTB4 to 20-COOH-LTB4 in the kidney is considered a crucial step for terminating its biological activity.

Skin:

In the skin, LTB4 is a potent pro-inflammatory mediator, and its inactivation through metabolism to 20-OH-LTB4 and 20-COOH-LTB4 is an innate mechanism to resolve inflammation. nih.gov This metabolic process is catalyzed by cytochrome P450 enzymes, specifically from the CYP4F family, which are expressed in human keratinocytes. nih.gov Research has shown that while LTB4 elicits a dose-dependent increase in neutrophil infiltration in the skin, systemic administration of its metabolite, 20-OH-LTB4, can inhibit this response. nih.gov Conversely, systemic administration of 20-COOH-LTB4 did not affect neutrophil accumulation in response to LTB4, highlighting the distinct roles of these metabolites in cutaneous inflammation. nih.gov

Implications in Lipid Metabolism and Eicosanoid Homeostasis

20-Carboxy-leukotriene B4 is an integral part of the intricate network of lipid metabolism and eicosanoid homeostasis. Eicosanoids, which include leukotrienes and prostaglandins, are signaling molecules derived from fatty acids that play fundamental roles in both physiological and pathological processes.

Defects in the enzymes responsible for these metabolic transformations can lead to an accumulation of active leukotrienes and may be implicated in certain genetic diseases. The balance between the synthesis of pro-inflammatory LTB4 and its inactivation to 20-COOH-LTB4 is therefore crucial for maintaining tissue homeostasis and preventing excessive inflammation.

Observations of Altered Levels in Specific Conditions

Altered levels of 20-COOH-LTB4 have been observed in several inflammatory conditions, reflecting the dynamic nature of LTB4 metabolism during disease processes.

Inflammatory Bowel Disease (IBD):

In patients with chronic inflammatory bowel disease (CIBD), including Crohn's disease and ulcerative colitis, there is evidence of abnormal arachidonic acid metabolism. nih.gov Studies have shown a significant increase in the release of LTB4 and its omega-oxidation products, 20-OH-LTB4 and 20-COOH-LTB4, from activated neutrophils in these patients compared to healthy individuals. nih.gov This suggests an increased capacity for LTB4 production and turnover in IBD, which may contribute to the perpetuation of inflammation and tissue damage. nih.gov While circulating neutrophils from patients with CIBD show a depressed sensitivity to the chemotactic effects of LTB4, the presence of its metabolites indicates active LTB4 signaling and metabolism within the inflamed tissues. tandfonline.comnih.gov

Psoriasis:

Psoriasis is another inflammatory condition where alterations in leukotriene metabolism have been noted. Research has pointed to the potential involvement of LTB4 and its receptors in the pathogenesis of psoriasis. medchemexpress.euwiley.com While direct measurements of 20-COOH-LTB4 in psoriatic lesions are a subject of ongoing research, the known role of LTB4 in recruiting neutrophils to the skin suggests that its metabolic pathways, including the formation of 20-COOH-LTB4, are likely to be active in this disease. nih.gov

Other Conditions:

Elevated levels of LTB4 and its metabolites have also been implicated in other inflammatory conditions. For instance, in severe COVID-19 patients, high levels of eicosanoids, including LTB4 and its downstream metabolites like 20-COOH-LTB4, have been found in the lungs, indicating a "lipid storm" that contributes to the inflammatory pathology. caymanchem.comdntb.gov.ua In vitro studies have also examined the chemotactic responses of cells from patients with atopic eczema and T-cell lymphoma towards LTB4 and its metabolites, including 20-COOH-LTB4, revealing disease-dependent variations in cellular responses. nih.gov

| Condition | Observation of Altered 20-COOH-LTB4 Levels | Implication |

| Inflammatory Bowel Disease (IBD) | Increased release from activated neutrophils. nih.gov | Reflects enhanced LTB4 production and turnover, contributing to chronic inflammation. nih.gov |

| Psoriasis | Implicated through the involvement of LTB4 in the disease. medchemexpress.euwiley.com | Suggests active LTB4 metabolism as part of the inflammatory process in the skin. nih.gov |

| Severe COVID-19 | High levels found in the lungs. caymanchem.comdntb.gov.ua | Part of a "lipid storm" of inflammatory mediators. caymanchem.com |

| Atopic Eczema & T-cell Lymphoma | Disease-dependent cellular chemotactic responses to 20-COOH-LTB4. nih.gov | Highlights the varied role of LTB4 metabolism in different inflammatory skin conditions. |

| Renal Ischemia-Reperfusion | Altered metabolism observed in animal models. nih.gov | Points to the role of LTB4 metabolism in the kidney's response to injury. |

Future Research Directions

Elucidation of Novel Regulatory Mechanisms of 20-Carboxy-leukotriene B4

The formation of 20-Carboxy-leukotriene B4 is a two-step enzymatic process initiated from LTB4. The first and rate-limiting step is the ω-hydroxylation of LTB4 to form 20-Hydroxy-leukotriene B4 (20-OH-LTB4), catalyzed primarily by cytochrome P450 enzymes of the CYP4F family. biosciencepharma.comresearchgate.netnih.gov This is followed by the oxidation of 20-OH-LTB4 to 20-Carboxy-leukotriene B4 by a specific NAD+-dependent alcohol dehydrogenase. nih.govnih.gov While these core enzymatic steps are known, the upstream regulation of this pathway is an area ripe for exploration.

Future research should focus on:

Transcriptional Control: The expression of CYP4F enzymes is a critical control point. Studies have shown that retinoic acids can regulate the activity of the CYP4F2 gene, with retinoid X receptors (RXR) and retinoic acid receptors (RAR) playing differential roles. nih.gov Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are also known to regulate genes involved in lipid metabolism and have been linked to LTB4 catabolism. nih.govfrontiersin.org Future investigations should aim to identify novel transcription factors and co-regulatory proteins that govern the expression of CYP4F and alcohol dehydrogenase enzymes in different cell types and under various pathological conditions.

Epigenetic Regulation: The role of epigenetic modifications, such as DNA methylation and histone acetylation, in controlling the expression of LTB4-metabolizing enzymes is largely unknown. Research into how inflammatory stimuli or chronic disease states might alter the epigenetic landscape of genes like CYP4F2 or CYP4F3 could reveal new mechanisms of inflammatory control.

Post-Translational Modifications: Investigating the post-translational modification (e.g., phosphorylation, ubiquitination) of the enzymes responsible for 20-Carboxy-leukotriene B4 synthesis could uncover rapid and dynamic regulatory mechanisms that fine-tune its production during an acute inflammatory response.

| Enzyme | Reaction Catalyzed | Primary Location | Known Regulators | Potential Future Research Area |

|---|---|---|---|---|

| Cytochrome P450 4F (e.g., CYP4F2, CYP4F3A) | LTB4 → 20-OH-LTB4 | Liver, Kidney, Neutrophils biosciencepharma.comnih.gov | Retinoic Acids, PPARα nih.govnih.gov | Identification of other nuclear receptors and inflammatory signaling pathways that control transcription. |

| 20-Hydroxy-leukotriene B4 Dehydrogenase | 20-OH-LTB4 → 20-Oxo-LTB4 → 20-Carboxy-LTB4 | Neutrophil Cytosol and Microsomes nih.gov | Substrate (NAD+) availability nih.govnih.gov | Transcriptional and post-translational regulation of this specific dehydrogenase. |

Detailed Characterization of Receptor-Mediated Signaling Pathways

20-Carboxy-leukotriene B4 binds with high affinity to the high-affinity LTB4 receptor, BLT1, but activates it to a much lesser extent than LTB4 itself. researchgate.netnih.govmedchemexpress.com This has led to the hypothesis that it acts as a partial agonist or a competitive antagonist, effectively dampening LTB4-driven inflammation. researchgate.netdntb.gov.uadntb.gov.ua However, the precise molecular mechanisms of its action at the receptor level are not fully understood.

Key future research questions include:

Receptor Conformation and Downstream Signaling: Does the binding of 20-Carboxy-leukotriene B4 induce a different conformational state in the BLT1 receptor compared to LTB4? This could be investigated using advanced structural biology techniques like cryo-electron microscopy. Such a difference could explain its low efficacy and might lead to the recruitment of different G-proteins or β-arrestins, triggering distinct intracellular signaling cascades.

Biased Agonism: The concept of biased agonism, where a ligand preferentially activates a subset of a receptor's signaling pathways, should be explored. It is plausible that 20-Carboxy-leukotriene B4 is a biased agonist at the BLT1 receptor, inhibiting pro-inflammatory pathways (like chemotaxis) while potentially activating others related to inflammatory resolution.

Interaction with Other Receptors: While its interaction with BLT1 is established, its potential binding to the low-affinity LTB4 receptor (BLT2) or other, currently unidentified, orphan G protein-coupled receptors remains an open question. wikipedia.orgnih.gov Given that other lipid mediators have multiple receptors, screening 20-Carboxy-leukotriene B4 against a panel of receptors could reveal novel signaling functions. Furthermore, its interaction with nuclear receptors like PPARs, potentially as a direct ligand, warrants deeper investigation. nih.govoup.com

| Compound | Binding Affinity to BLT1 | Functional Activity at BLT1 | Observed Effect on LTB4-mediated Neutrophil Response | Potential Future Research Area |

|---|---|---|---|---|

| Leukotriene B4 (LTB4) | High | Potent Agonist | Induces chemotaxis, degranulation researchgate.netnih.gov | N/A (Reference Compound) |

| 20-Hydroxy-leukotriene B4 (20-OH-LTB4) | High | Weak Agonist | Inhibits/Downregulates researchgate.netnih.gov | Elucidating its role in receptor desensitization. |

| 20-Carboxy-leukotriene B4 (20-COOH-LTB4) | High | Very Weak Agonist / Antagonist | Inhibits/Downregulates researchgate.netnih.govmedchemexpress.com | Investigating biased agonism and signaling pathway differentiation. |

Investigation of 20-Carboxy-leukotriene B4 in Complex Biological Interactions

The ultimate biological role of 20-Carboxy-leukotriene B4 can only be understood within the complex environment of tissues and whole organisms. Its function likely extends beyond simple neutrophil regulation to involve intricate cross-talk with other cells and signaling pathways during health and disease.

Future research should be directed towards:

Host-Pathogen Interactions: Preliminary evidence suggests that bacterial exposure can modulate the metabolism of LTB4, altering the ratio of LTB4 to its ω-oxidized metabolites. frontiersin.org Future studies could investigate how 20-Carboxy-leukotriene B4 levels are modulated during different types of infections (bacterial, viral, fungal) and what effect this has on pathogen clearance and the host's immune response. researchgate.net

Resolution of Inflammation: The compound's ability to inhibit LTB4-mediated responses positions it as a potential player in the active resolution of inflammation. researchgate.net Research is needed to determine if 20-Carboxy-leukotriene B4 actively promotes pro-resolving phenotypes in immune cells, such as macrophages, and how it interacts with specialized pro-resolving mediators like resolvins and lipoxins. researchgate.net

Chronic Inflammatory Diseases: Altered leukotriene metabolism has been implicated in chronic inflammatory diseases such as inflammatory bowel disease (IBD) and asthma. tandfonline.comnih.gov Investigating the specific role and levels of 20-Carboxy-leukotriene B4 in tissue microenvironments from patients with these conditions could provide insights into disease pathogenesis and identify it as a potential biomarker or therapeutic target.

Development of Advanced Analytical Techniques for Comprehensive Profiling

A significant barrier to fully understanding the role of 20-Carboxy-leukotriene B4 is the challenge of accurately measuring its concentration and distribution in complex biological samples. Current methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful but can be hampered by the compound's low abundance and instability. shimadzu.comresearchgate.netnih.gov

The development of next-generation analytical tools is crucial, with a focus on:

Enhanced Sensitivity and Specificity: There is a need for new LC-MS/MS methods with improved limits of detection (sub-picogram/ml) and robustness to overcome challenges like isomer interference and sample matrix effects. nih.gov This could involve novel sample preparation techniques, derivatization strategies, or the use of next-generation mass spectrometers.

Metabolomic and Lipidomic Profiling: Integrating 20-Carboxy-leukotriene B4 into broader lipidomic platforms will allow researchers to study its regulation in the context of the entire eicosanoid network. This systems-level view can reveal previously unknown metabolic shunts and pathway cross-talk. shimadzu.com

Imaging and In Situ Detection: A major leap forward would be the development of techniques for visualizing 20-Carboxy-leukotriene B4 in real-time within living cells or tissues. This could involve creating high-affinity fluorescent probes or genetically encoded biosensors. Such tools would provide invaluable spatial and temporal information about its production and signaling, moving beyond the static snapshot provided by extraction-based methods.

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 20-Carboxy-LTB4, and how does it differ from its precursor, LTB4?

- Methodological Answer : 20-Carboxy-LTB4 is synthesized via ω-oxidation of LTB4 by cytochrome P450 enzymes (CYP4F family) in neutrophils, followed by β-oxidation of the ω-carboxy group. Unlike LTB4, which is produced via 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H), 20-Carboxy-LTB4 acts as a terminal metabolite that dampens inflammatory responses by competitively inhibiting LTB4 binding to BLT1 receptors. Key experimental validation involves isolating neutrophil microsomes, incubating with NADPH, and analyzing metabolites via HPLC-MS .

Q. How does 20-Carboxy-LTB4 modulate neutrophil activity in inflammatory models?

- Methodological Answer : 20-Carboxy-LTB4 suppresses LTB4-mediated neutrophil migration, degranulation, and leukotriene biosynthesis by binding BLT1 receptors with high affinity (as shown in radioligand displacement assays). To study this, researchers use transwell migration assays with human neutrophils pretreated with 20-Carboxy-LTB4, followed by quantification of chemotaxis using flow cytometry or fluorescence markers. Conflicting results in vivo may arise from differences in tissue-specific CYP4F expression, requiring strain- or tissue-specific knockout models .

Q. What are the standard analytical techniques for detecting 20-Carboxy-LTB4 in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with protocols optimized for sensitivity in plasma or tissue homogenates. Sample preparation includes solid-phase extraction (SPE) using C18 columns and deuterated internal standards (e.g., d4-20-Carboxy-LTB4) to correct for matrix effects. Chromatographic separation typically employs reverse-phase columns (e.g., C18, 2.1 × 100 mm) with gradient elution using methanol/water/formic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pro- vs. anti-inflammatory roles of 20-Carboxy-LTB4?

- Methodological Answer : Discrepancies arise from model-specific factors (e.g., burn injury vs. obesity) and metabolite stability. To address this:

- Use targeted metabolomics to quantify 20-Carboxy-LTB4 alongside LTB4 and intermediates (e.g., 20-OH-LTB4) in longitudinal studies.

- Employ genetic models (e.g., CYP4F3 knockout mice) to isolate its effects.

- Validate findings with receptor-binding assays using recombinant BLT1 and BLT2 isoforms .